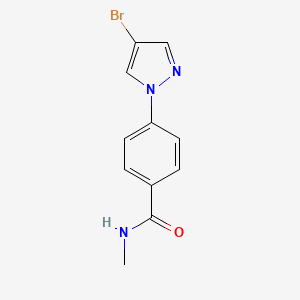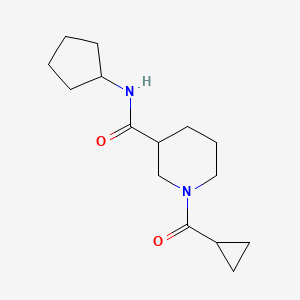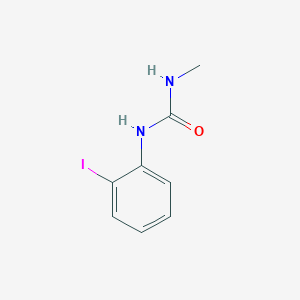![molecular formula C15H14N2O2 B7526213 N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as CMDFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMDFC belongs to the class of furan carboxamides and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have a protective effect on neurons, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high yield and relative ease of synthesis. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one limitation of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another potential direction for research is the development of novel analogs of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide with improved pharmacokinetic properties and increased potency. Overall, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction of 3-cyanobenzyl chloride with 3-dimethylaminofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide as a white solid with a high yield.
Scientific Research Applications
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(6-7-19-11)15(18)17(2)10-13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJLTYPHCEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)

![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)

